3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids It is structurally characterized by the presence of a hydroxyphenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 4-hydroxycinnamic acid under basic conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted aromatic compounds and derivatives.
Scientific Research Applications
3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes and signaling pathways involved in inflammation and disease progression.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid is similar to ferulic acid, which also contains a hydroxycinnamic acid structure.
Cinnamic Acid: Another related compound with a similar propenoic acid moiety.
Coumaric Acid: Shares structural similarities with variations in the position of the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and oxo groups
Properties
CAS No. |
137390-87-5 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O4/c19-16-4-2-1-3-15(16)17(20)11-9-13-5-7-14(8-6-13)10-12-18(21)22/h1-12,19H,(H,21,22) |
InChI Key |
OMDNSHDTMRKVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)O)O |
Origin of Product |
United States |
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